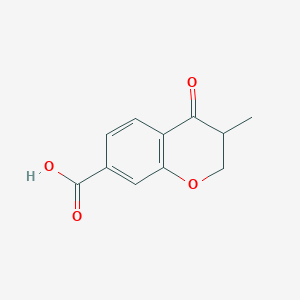
3-Methyl-4-oxochroman-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxochroman-7-carboxylic acid is an organic compound belonging to the chroman family It is characterized by a chroman ring system with a methyl group at the 3-position, a keto group at the 4-position, and a carboxylic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxochroman-7-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 3-methyl-4-hydroxycoumarin with malonic acid in the presence of a strong acid like sulfuric acid, followed by decarboxylation and oxidation steps.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The keto group at the 4-position can undergo oxidation to form various oxidized derivatives.
Reduction: The keto group can also be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols and acid catalysts like sulfuric acid for esterification.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: 3-Methyl-4-hydroxychroman-7-carboxylic acid.
Substitution: Esters of this compound.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 3-Methyl-4-oxochroman-7-carboxylic acid is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It serves as a scaffold for the development of bioactive molecules.
Medicine: Research has explored its potential as a lead compound in drug discovery, particularly for conditions involving oxidative stress and inflammation.
Industry: In the material science industry, derivatives of this compound are investigated for their use in the development of new materials with specific properties, such as UV absorbers and stabilizers.
Mechanism of Action
The biological effects of 3-Methyl-4-oxochroman-7-carboxylic acid are primarily attributed to its ability to interact with various molecular targets. The keto and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
4-Hydroxycoumarin: Lacks the methyl group and carboxylic acid group, primarily used as an anticoagulant.
Chromone: Similar core structure but lacks the keto and carboxylic acid groups.
Coumarin: Similar structure but lacks the keto group at the 4-position and the carboxylic acid group at the 7-position.
Uniqueness: 3-Methyl-4-oxochroman-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the keto and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-methyl-4-oxo-2,3-dihydrochromene-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-5-15-9-4-7(11(13)14)2-3-8(9)10(6)12/h2-4,6H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKIEVRZRROCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C1=O)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
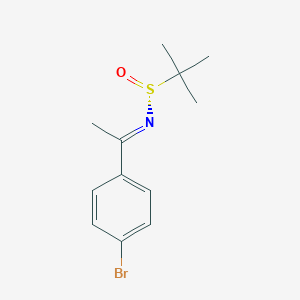
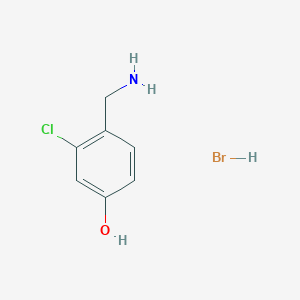
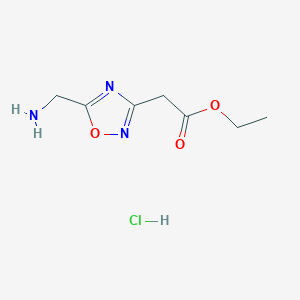
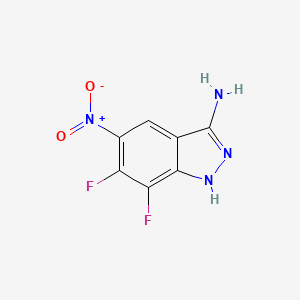

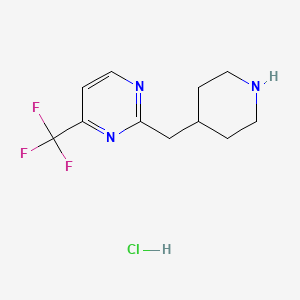
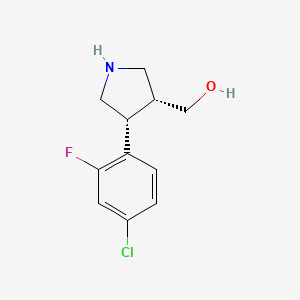
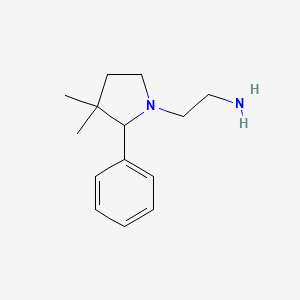
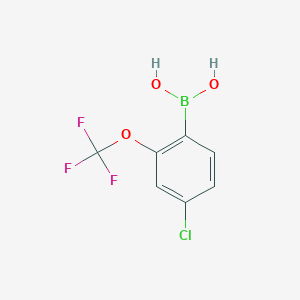
![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride](/img/structure/B8077022.png)
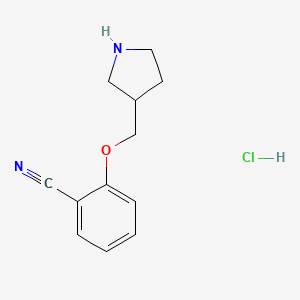
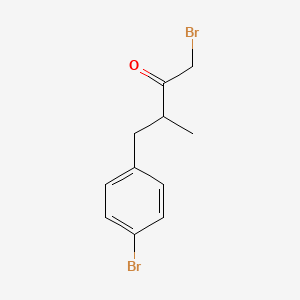
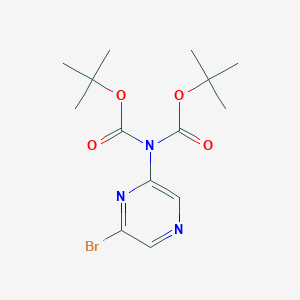
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one](/img/structure/B8077040.png)
